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Introduction

2-Fluorophenol (CsHsFO), an ortho-substituted fluorinated phenol, is a significant molecule in
various scientific and industrial domains. Its utility as a building block in the synthesis of
pharmaceuticals and agrochemicals stems from the unique physicochemical properties
imparted by the fluorine substituent. A thorough understanding of its thermodynamic properties
is paramount for process optimization, reaction modeling, and predicting its environmental fate
and biological interactions. This technical guide provides a comprehensive overview of the key
thermodynamic parameters of 2-fluorophenol, detailing the experimental and computational
methodologies employed in their determination.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of 2-Fluorophenol are defined by several key
parameters. The following tables summarize the most critical experimental and computationally
derived thermodynamic data available to date.

Table 1: Fundamental Physicochemical and
Thermodynamic Data for 2-Fluorophenol
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Property Value Units Reference(s)
Molecular Formula CeHsFO - [1]
Molar Mass 112.10 g/mol [1]
Melting Point 14-16 °C [1]
Boiling Point 151-152 °C at 760 mmHg [1]
Density 1.246 g/cm3 [1]
Vapor Pressure 1.19 mmHg at 25 °C [1]

Standard Molar
Enthalpy of Formation  -346.8+1.5 kJ/mol [2]
(liquid, 298.15 K)

Standard Molar
Enthalpy of Formation  -294.5+ 1.6 kJ/mol [3][4]
(gas, 298.15 K)

Standard Molar
Enthalpy of
Vaporization (298.15
K)

52.3+0.8 kJ/mol [2]

Experimental Protocols for Thermodynamic Data
Determination

The accurate determination of the thermodynamic properties of 2-Fluorophenol relies on
precise calorimetric and analytical techniques. The following sections detail the methodologies
cited for obtaining the key enthalpic data.

Rotating Bomb Combustion Calorimetry

This technique is employed to determine the standard molar energy of combustion, from which
the standard molar enthalpy of formation in the condensed phase is derived.
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e Apparatus: A rotating bomb calorimeter with a twin-valve bomb is utilized. The internal bomb
volume is approximately 0.3 dms.

o Sample Preparation: The liquid 2-Fluorophenol sample is contained in a sealed
polyethylene ampoule.

o Experimental Conditions:

o

The bomb is charged with high-purity oxygen to a pressure of 3.04 MPa.

1 cm?3 of deionized water is added to the bomb to ensure a defined final state for the

[¢]

hydrofluoric acid formed.

[¢]

The calorimeter is placed in a water jacket with the temperature controlled to + 0.001 K.

[¢]

The energy equivalent of the calorimeter is determined by the combustion of a certified
benzoic acid standard.

e Procedure:
o The sample is ignited, and the temperature change of the calorimeter is monitored.
o The bomb is rotated during the experiment to ensure a homogeneous final solution.

o The final bomb solution is analyzed for nitric acid (formed from the oxidation of nitrogen
impurities in the oxygen) and unburned carbon.

o The standard molar energy of combustion is calculated from the corrected temperature
rise and the energy equivalent of the calorimeter, applying Washburn corrections.

o The standard molar enthalpy of formation is then derived using the standard enthalpies of
formation of the combustion products (CO2 and HF-10H20).[2][5]

Calvet High-Temperature Microcalorimetry

This method is used to measure the enthalpy of vaporization of liquid samples.

o Apparatus: A Calvet high-temperature microcalorimeter is used.
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e Procedure:

o A small amount of the 2-Fluorophenol sample is placed in a sealed ampoule within the
calorimeter.

o The sample is vaporized isothermally, and the heat absorbed during the phase transition is
measured.

o The enthalpy of vaporization is determined by relating the measured heat to the amount of
substance vaporized.[2][5]

Computational Methodologies

Computational chemistry provides a powerful tool for predicting and understanding the
thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT)
methods are commonly employed.

Density Functional Theory (DFT) Calculations

o Software: Gaussian 03 suite of programs is a common choice.
e Method: The B3LYP hybrid exchange-correlation functional is frequently used.

e Basis Set: The 6-311++G(d,p) basis set is often employed for geometry optimization and
frequency calculations.

e Procedure:

o The molecular geometry of 2-Fluorophenol is optimized to find the minimum energy
conformation.

o Vibrational frequency calculations are performed to confirm that the optimized structure is
a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy
(ZPVE) and thermal corrections.

o The gas-phase enthalpy of formation is calculated using isodesmic reactions. This
approach minimizes errors in the calculation by ensuring that the number and types of
chemical bonds are conserved on both sides of the reaction. The calculated reaction
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enthalpy is then combined with the known experimental enthalpies of formation of the
other species in the reaction to derive the enthalpy of formation of the target molecule.[2]

[5]

Logical Workflow: Biodegradation Pathway of
Halogenated Phenols

While a specific signaling pathway for 2-Fluorophenol is not extensively documented in the
context of cell signaling, its metabolism and degradation by microorganisms represent a logical
biological pathway. The aerobic biodegradation of halogenated phenols, such as 2-
Fluorophenol, often proceeds through hydroxylation followed by ring cleavage. The following
diagram illustrates a plausible initial pathway based on the degradation of similar compounds.

Ortho or Meta

Hydroxylation Cleavage Further
i Ring Cleavage i TCA Cycle
2-Fluorophenol Monooxygenase Eluorocatechol Dioxygenase, g g Metabolism > y
Products [NEELIEES

Click to download full resolution via product page
Caption: Proposed initial steps in the aerobic biodegradation of 2-Fluorophenol.

This pathway illustrates the initial enzymatic attack on the aromatic ring, a critical step in the
mineralization of this compound in the environment. The initial hydroxylation to form a catechol
derivative is a common strategy employed by microorganisms to destabilize the aromatic ring,
making it susceptible to subsequent cleavage by dioxygenase enzymes.[6]

Conclusion

This technical guide has summarized the key thermodynamic properties of 2-Fluorophenol
and detailed the sophisticated experimental and computational methods used for their
determination. The provided data on enthalpy of formation and vaporization are essential for
chemical engineers and researchers involved in the synthesis and application of this important
fluorinated intermediate. The illustrative biodegradation pathway highlights a key area of
research in the environmental sciences and bioremediation. Further experimental studies to
determine the heat capacity and entropy of 2-Fluorophenol as a function of temperature would
provide a more complete thermodynamic profile and are encouraged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

